molecular formula C13H10BrNOS B5711479 N-(4-bromophenyl)-3-(2-thienyl)acrylamide

N-(4-bromophenyl)-3-(2-thienyl)acrylamide

Cat. No. B5711479
M. Wt: 308.20 g/mol
InChI Key: MKJMWWDGCHJWNV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-(2-thienyl)acrylamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTAA belongs to the class of acrylamide derivatives, which have been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)acrylamide is not fully understood, but several studies have suggested that it exerts its biological activity by modulating various signaling pathways. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been shown to activate the p38 MAPK signaling pathway, which plays a critical role in regulating cell proliferation, apoptosis, and inflammation. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has also been reported to inhibit the NF-κB signaling pathway, which is a key regulator of the immune response and inflammation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been found to exhibit several biochemical and physiological effects in various scientific research studies. In vitro studies have shown that N-(4-bromophenyl)-3-(2-thienyl)acrylamide inhibits the activity of several enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has also been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its high yield and purity, and its potent biological activity. However, there are also some limitations to using N-(4-bromophenyl)-3-(2-thienyl)acrylamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N-(4-bromophenyl)-3-(2-thienyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the scientific research of N-(4-bromophenyl)-3-(2-thienyl)acrylamide. One area of interest is the development of N-(4-bromophenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-bromophenyl)-3-(2-thienyl)acrylamide in vivo, which would provide valuable information for its clinical development. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromophenyl)-3-(2-thienyl)acrylamide and to identify its molecular targets.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-3-(2-thienyl)acrylamide involves the reaction between 4-bromobenzaldehyde and 2-thiophene carboxylic acid, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain N-(4-bromophenyl)-3-(2-thienyl)acrylamide in high yield and purity. The synthesis of N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been reported in several studies, and the method has been optimized for different reaction conditions to improve the yield and purity of the product.

Scientific Research Applications

N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the main areas of interest is its antitumor activity. Several studies have reported that N-(4-bromophenyl)-3-(2-thienyl)acrylamide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, liver cancer, and lung cancer. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Another area of interest is the anti-inflammatory activity of N-(4-bromophenyl)-3-(2-thienyl)acrylamide. Inflammation is a complex biological response that plays a critical role in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. N-(4-bromophenyl)-3-(2-thienyl)acrylamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory mediators.

properties

IUPAC Name

(E)-N-(4-bromophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNOS/c14-10-3-5-11(6-4-10)15-13(16)8-7-12-2-1-9-17-12/h1-9H,(H,15,16)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJMWWDGCHJWNV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4-bromophenyl)-3-(thiophen-2-yl)prop-2-enamide

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